Ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a thiourea derivative featuring a tetrahydrobenzothiophene core substituted with a carbamothioyl group linked to a 4-methylbenzoyl moiety. Syntheses of such compounds often involve multi-component reactions, such as the Petasis reaction, or condensation strategies to introduce diverse substituents .
Properties
IUPAC Name |
ethyl 2-[(4-methylbenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-3-25-19(24)16-14-6-4-5-7-15(14)27-18(16)22-20(26)21-17(23)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIRGZHEWIMXIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylbenzoyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamothioyl group can form covalent bonds with the active sites of enzymes, inhibiting their activity. Additionally, the benzothiophene core can interact with hydrophobic pockets in proteins, enhancing its binding affinity. These interactions can disrupt key biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The target compound’s 4-methylphenyl group distinguishes it from analogs with halogenated or electron-donating substituents:
- 4-Bromophenyl derivative (Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, ): The bromine atom’s electron-withdrawing nature may enhance stability but reduce solubility compared to the methyl group .
- 4-Chlorophenyl derivative (Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, ): Chlorine’s moderate electronegativity balances solubility and stability, often favoring interactions in biological targets .
Table 1: Impact of Aromatic Substituents on Properties
| Substituent | Electronic Effect | Solubility Trend | Stability Trend |
|---|---|---|---|
| 4-Methyl | Weakly donating | Moderate | Moderate |
| 4-Bromo | Strongly withdrawing | Low | High |
| 4-Methoxy | Strongly donating | High | Low |
| 4-Chloro | Moderately withdrawing | Moderate | High |
Functional Group Modifications
The carbamothioyl (-NH-CS-NH-) group in the target compound contrasts with other functional groups in analogs:
- Carbamoyl (-NH-CO-NH-) in : The replacement of sulfur with oxygen reduces thiourea’s metal-chelating ability but may improve hydrolytic stability .
- Acrylamido (-NH-CO-CH₂-CN) in : Introduces a conjugated system, enhancing UV absorption and antioxidant activity .
- Schiff base (-N=CH-) in : Forms stable metal complexes, enabling applications in coordination chemistry, unlike the carbamothioyl group .
Structural Additions: Trichloroethyl and Other Groups
- Methoxybenzyloxycarbonyl group (): Enhances steric protection of the amino group, useful in prodrug design .
Biological Activity
Ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2S2 |
| Molecular Weight | 395.52 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
Structural Features
The compound features a benzothiophene ring fused with a tetrahydro structure, which is significant for its biological interactions. The presence of the carbamothioyl group enhances its reactivity and potential binding affinity to biological targets.
Antimicrobial Properties
Research indicates that derivatives of benzothiophene compounds exhibit antimicrobial activity. A study on similar compounds demonstrated that they possess significant antibacterial properties against various strains of bacteria. This compound is hypothesized to share this property due to structural similarities.
Anticancer Potential
Preliminary studies suggest that compounds similar to this compound may inhibit cancer cell proliferation. For instance, derivatives have been tested for their ability to induce apoptosis in cancer cell lines through various mechanisms including the inhibition of key signaling pathways.
The proposed mechanism involves the binding of the compound to specific enzymes or receptors within the cell. This interaction may inhibit critical pathways involved in cell proliferation and survival. For example, inhibition of dihydrofolate reductase (DHFR) has been noted in related compounds, leading to reduced availability of nucleotides necessary for DNA synthesis.
Study 1: Antimicrobial Evaluation
A study conducted on a series of benzothiophene derivatives showed promising results in inhibiting bacterial growth. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In vitro assays revealed that related compounds significantly reduced the viability of various cancer cell lines. For instance, a derivative was found to decrease cell viability by over 70% at concentrations as low as 10 µM after 48 hours of treatment . The mechanism was attributed to apoptosis induction mediated by caspase activation.
Study 3: Enzyme Inhibition
Research indicated that this compound might inhibit key enzymes involved in metabolic pathways. Inhibition assays showed significant activity against enzymes such as DHFR and others involved in nucleotide synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
